![molecular formula C26H21F3N4O3S B2436209 N-{4-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFAMOYL]PHENYL}-4'-(TRIFLUOROMETHYL)-[1,1'-BIPHENYL]-2-CARBOXAMIDE CAS No. 347363-98-8](/img/structure/B2436209.png)
N-{4-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFAMOYL]PHENYL}-4'-(TRIFLUOROMETHYL)-[1,1'-BIPHENYL]-2-CARBOXAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFAMOYL]PHENYL}-4’-(TRIFLUOROMETHYL)-[1,1’-BIPHENYL]-2-CARBOXAMIDE is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a unique structure that includes a pyrimidine ring, a sulfonamide group, and a biphenyl moiety with a trifluoromethyl substituent. Its multifaceted nature makes it a subject of interest in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFAMOYL]PHENYL}-4’-(TRIFLUOROMETHYL)-[1,1’-BIPHENYL]-2-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the pyrimidine ring. The pyrimidine ring is synthesized through a condensation reaction involving acetylacetone and guanidine, followed by methylation to introduce the dimethyl groups . The sulfonamide group is then introduced through a reaction with sulfonyl chloride derivatives.
The biphenyl moiety with the trifluoromethyl substituent is prepared separately through a Suzuki coupling reaction involving a boronic acid derivative and a halogenated biphenyl compound . The final step involves the coupling of the pyrimidine-sulfonamide intermediate with the biphenyl moiety under appropriate conditions, such as the presence of a base and a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFAMOYL]PHENYL}-4’-(TRIFLUOROMETHYL)-[1,1’-BIPHENYL]-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine or triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
N-{4-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFAMOYL]PHENYL}-4’-(TRIFLUOROMETHYL)-[1,1’-BIPHENYL]-2-CARBOXAMIDE has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of N-{4-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFAMOYL]PHENYL}-4’-(TRIFLUOROMETHYL)-[1,1’-BIPHENYL]-2-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of enzymes, inhibiting their activity by forming stable complexes. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects . The trifluoromethyl group enhances the compound’s binding affinity and stability, making it a potent inhibitor .
Comparison with Similar Compounds
Similar Compounds
N-[4-(4,6-Dimethylpyrimidin-2-yl)sulfamoyl]phenylacetamide: Similar structure but lacks the biphenyl moiety and trifluoromethyl group.
N-[4-(4,6-Dimethylpyrimidin-2-yl)sulfamoyl]phenyl-3,5-dinitrobenzamide: Contains a nitro group instead of the trifluoromethyl group.
2-chloro-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}acetamide: Contains a chloro group instead of the biphenyl moiety.
Uniqueness
N-{4-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFAMOYL]PHENYL}-4’-(TRIFLUOROMETHYL)-[1,1’-BIPHENYL]-2-CARBOXAMIDE is unique due to its combination of a pyrimidine ring, sulfonamide group, biphenyl moiety, and trifluoromethyl substituent. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-2-[4-(trifluoromethyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21F3N4O3S/c1-16-15-17(2)31-25(30-16)33-37(35,36)21-13-11-20(12-14-21)32-24(34)23-6-4-3-5-22(23)18-7-9-19(10-8-18)26(27,28)29/h3-15H,1-2H3,(H,32,34)(H,30,31,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQKXBMCCEBIXHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3C4=CC=C(C=C4)C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21F3N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
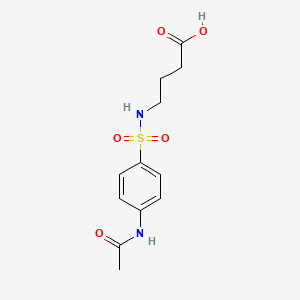
![[(2,3-Dimethylcyclohexyl)carbamoyl]methyl 2-hydroxy-3-methoxybenzoate](/img/structure/B2436128.png)
![[4-(2,4-dimethylphenyl)piperazino][4-(2-methylbenzoyl)-1H-pyrrol-2-yl]methanone](/img/structure/B2436129.png)
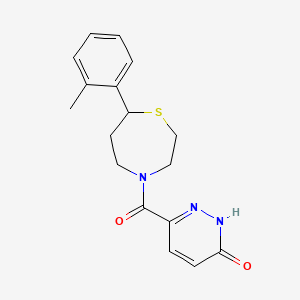
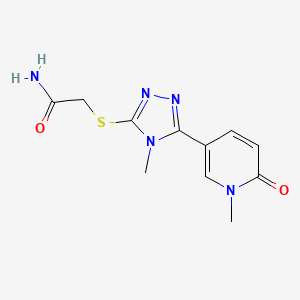
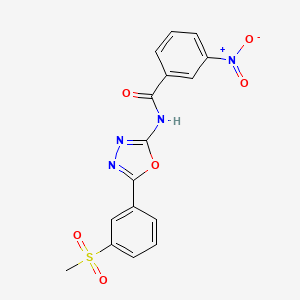
![(5-fluorobenzo[b]thiophen-2-yl)(2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl)methanone](/img/structure/B2436140.png)
![1-methyl-3-phenyl-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazole-4-carbaldehyde oxime](/img/structure/B2436141.png)
![N-(7,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methylbenzenecarboxamide](/img/structure/B2436142.png)
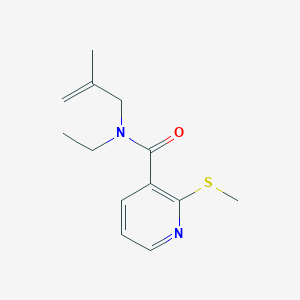
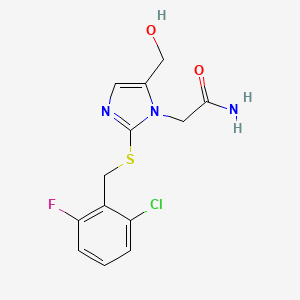
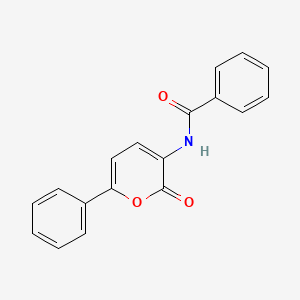
![1-(3-Fluorophenyl)-3-{[(thiophen-2-yl)methyl]amino}-1,2-dihydropyrazin-2-one](/img/structure/B2436148.png)
![3-(4-Nitrophenyl)imidazo[1,5-a]pyrazin-1-ol](/img/structure/B2436149.png)
